3-Chloro-4-(hydroxymethyl)benzoic acid
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Overview
Description
3-Chloro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxymethyl group at the fourth position
Scientific Research Applications
3-Chloro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid typically involves the chlorination of 4-(hydroxymethyl)benzoic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. For instance, the chlorination can be performed in large reactors with controlled temperature and pressure to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-chloro-4-methylbenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-Chloro-4-carboxybenzoic acid.
Reduction: 3-Chloro-4-methylbenzoic acid.
Substitution: 3-Methoxy-4-(hydroxymethyl)benzoic acid.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes. For example, it can inhibit enzymes involved in the biosynthesis of aromatic compounds by mimicking natural substrates. The chlorine and hydroxymethyl groups play crucial roles in its binding affinity and specificity towards target enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzoic acid: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
3-Chloro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both chlorine and hydroxymethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications. The hydroxymethyl group enhances its solubility in water, while the chlorine atom increases its reactivity towards nucleophiles.
Properties
IUPAC Name |
3-chloro-4-(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVJBXREBFMGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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